Dihydropyrimidine-2,4,5(3H)-trione

oxidative DNA damage mutagenesis GC→AT transition

Dihydropyrimidine-2,4,5(3H)-trione (CAS 95035-33-9) is the authenticated standard for fluorouracil impurity profiling (EP Impurity B) and a defined high-penetrance oxidative DNA lesion. Its C5-hydroxyl group drives unique G-pairing, producing an 83% in vivo GC→AT transition mutation frequency—over 1,600-fold higher than 5-hydroxycytosine. Defined kinetic signatures (human UNG Kₘ ≈ 450 nM; NEIL1 ~10-fold duplex preference; polymerase ι 4- to 26-fold T/G misinsertion) make it irreplaceable for BER enzyme characterization and Y-family polymerase fidelity studies. Substitution with uracil, thymine, or 5-hydroxycytosine invalidates assay comparability. Procure authenticated reference material with ≥98% purity for mutagenesis, DNA repair profiling, and pharmacopeial impurity analyses.

Molecular Formula C4H4N2O3
Molecular Weight 128.09 g/mol
CAS No. 95035-33-9
Cat. No. B7810351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydropyrimidine-2,4,5(3H)-trione
CAS95035-33-9
Molecular FormulaC4H4N2O3
Molecular Weight128.09 g/mol
Structural Identifiers
SMILESC1C(=O)C(=O)NC(=O)N1
InChIInChI=1S/C4H4N2O3/c7-2-1-5-4(9)6-3(2)8/h1H2,(H2,5,6,8,9)
InChIKeyFQXOOGHQVPKHPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dihydropyrimidine-2,4,5(3H)-trione (CAS 95035-33-9) Procurement-Relevant Structural and Functional Profile


Dihydropyrimidine-2,4,5(3H)-trione (CAS 95035-33-9), also designated 5-hydroxyuracil or isobarbituric acid, is the keto tautomer of 5-hydroxyuracil—a hydroxylated pyrimidine nucleobase belonging to the hydroxypyrimidine class. This compound is an oxidized derivative of cytosine generated endogenously via reactive oxygen species-mediated deamination [1]. Unlike the parent nucleobase uracil, the C5-hydroxyl group drives preferential mispairing with guanine during DNA replication, establishing it as the major chemical precursor of GC→AT transition mutations, the single most abundant substitution mutation observed in aerobic organisms [1][2].

Why Generic Pyrimidine Analogs Cannot Replace Dihydropyrimidine-2,4,5(3H)-trione in Research Applications


In-class pyrimidine analogs—including uracil, thymine, 5-fluorouracil, and even structurally proximal oxidized species such as 5-hydroxycytosine—cannot substitute for dihydropyrimidine-2,4,5(3H)-trione without fundamentally altering experimental outcomes. The C5-hydroxyl group confers unique base-pairing preferences (preferential G-pairing), distinct enzyme substrate kinetics (UNG Km ≈ 450 nM vs. ~530–660 nM for related substrates), characteristic glycosylase processing by NEIL1 (~10-fold faster on duplex vs. single-stranded DNA), and a polymerase ι bypass signature (4- to 26-fold T/G misinsertion preference over A) that is not replicated by the parent uracil or by alternative oxidized pyrimidines [1][2][3]. Substitution with an incorrect analog in DNA repair, mutagenesis, or polymerase fidelity assays would yield non-comparable kinetic and fidelity data.

Quantitative Differentiation Evidence for Dihydropyrimidine-2,4,5(3H)-trione Against Closest Analogs


In Vivo Mutation Frequency: 5-Hydroxyuracil vs. 5-Hydroxycytosine vs. Uracil Glycol in E. coli

In a site-specific mutagenesis study using M13 viral genomes replicated in E. coli, dihydropyrimidine-2,4,5(3H)-trione (as 5-hydroxyuracil) exhibited a mutation frequency of 83%, compared to only 0.05% for 5-hydroxycytosine and 80% for uracil glycol. The predominant mutation was C→T (GC→AT transition). This demonstrates that 5-hydroxyuracil is over 1,600-fold more mutagenic than 5-hydroxycytosine under identical conditions [1].

oxidative DNA damage mutagenesis GC→AT transition

Human Uracil DNA N-Glycosylase (UNG) Substrate Affinity: Km Comparison Among Oxidized Uracil Derivatives

Human UNG excises dihydropyrimidine-2,4,5(3H)-trione (as 5-hydroxyuracil) from γ-irradiated DNA with an apparent Km of ~450 nM. Under identical experimental conditions, isodialuric acid and alloxan—two other cytosine-derived oxidation products—yielded Km values of ~530 nM and ~660 nM, respectively. Nine other pyrimidine- and purine-derived lesions tested were not substrates at all [1].

base excision repair enzyme kinetics DNA glycosylase

NEIL1 DNA Glycosylase Single-Turnover Kinetics: Duplex vs. Single-Stranded DNA Substrate Preference

Single-turnover kinetic analysis of human NEIL1 DNA glycosylase revealed that removal of 5-hydroxyuracil (5-OHU) is ~10-fold faster in duplex DNA compared to single-stranded DNA. By comparison, 5-hydroxycytosine removal was ~25-fold faster in duplex DNA, while dihydrothymine (DHT) and dihydrouracil (DHU) were removed more slowly than 5-OHU in both duplex and single-stranded contexts [1].

base excision repair NEIL1 DNA repair kinetics

DNA Polymerase ι Bypass Fidelity: Misinsertion Preference Opposite 5-Hydroxyuracil vs. Uracil and 5,6-Dihydrouracil

Human DNA polymerase ι (polι) inserts T and G opposite 5-hydroxyuracil (5-OHU) with a 4- to 26-fold preference over the Watson-Crick base A. This misinsertion profile is shared with uracil and 5,6-dihydrouracil. However, the G:5-OHU mispair was extended with equal or greater efficiency than the correctly paired A:5-OHU primer terminus, while T:5-OHU was extended poorly—a pattern that distinguishes 5-OHU from uracil where the G:U mispair extension is similarly efficient but the T:U mispair may differ in extension kinetics depending on sequence context [1].

translesion synthesis DNA polymerase iota replication fidelity

Base-Pairing Thermodynamic Stability: 5-Hydroxyuracil Pairing Preferences vs. Canonical Uracil

NMR spectroscopy and UV melting experiments on self-complementary 12-mer DNA duplexes demonstrated that 5-hydroxyuracil (5-OHU) forms the most stable base pair with guanine (G) and the least stable pair with cytosine (C). The 5-OHU:G pair exhibited greater stability than the canonical Watson-Crick 5-OHU:A pair, driven by the C5-hydroxyl group. In contrast, unmodified uracil preferentially pairs with adenine in the standard Watson-Crick geometry [1][2].

base-pairing NMR spectroscopy UV melting DNA duplex stability

Antimetabolite DNA Synthesis Blockade Reversal Specificity: Thymidine and Uridine vs. Uracil and Thymine in Vicia faba

In Vicia faba root tip cells, 5-hydroxyuracil (5-HU, isobarbituric acid) blocked DNA synthesis within the first 6 hours of treatment. Thymidine reversed this blockade within 6 hours and uridine within 9 hours. Crucially, uracil and thymine had no effect on the blockade. Inhibition indices from mitotic data indicated a competitive relationship between 5-HU and thymidine, and between 5-HU and uridine, suggesting that 5-HU competes with thymidine for enzymatic sites in DNA synthesis [1].

antimetabolite DNA synthesis inhibition nucleoside competition

Optimal Research and Industrial Application Scenarios for Dihydropyrimidine-2,4,5(3H)-trione Based on Quantitative Evidence


Site-Specific Mutagenesis Studies of Oxidative C→T Transitions

With an 83% in vivo mutation frequency for C→T transitions in E. coli—over 1,600-fold higher than 5-hydroxycytosine—dihydropyrimidine-2,4,5(3H)-trione is the lesion of choice for constructing positive-control vectors in site-specific mutagenesis assays studying the GC→AT transition pathway. Researchers investigating the mutagenic consequences of oxidative cytosine damage can use this compound as a defined high-penetrance lesion, enabling clear discrimination between mutagenic and non-mutagenic oxidative products in the same assay system [1].

Base Excision Repair (BER) Enzyme Kinetics and Substrate Specificity Profiling

The compound's distinct kinetic signatures with human UNG (Km ≈ 450 nM, tighter binding than isodialuric acid or alloxan) and NEIL1 (~10-fold duplex preference, distinct from 5-hydroxycytosine's ~25-fold preference) make it an essential substrate for BER enzyme characterization. Laboratories profiling DNA glycosylase substrate hierarchies or screening inhibitors can use it as a reference substrate whose quantitative parameters are well-defined against multiple comparator lesions [1][2].

DNA Polymerase Fidelity and Translesion Synthesis Mechanism Studies

The 4- to 26-fold T/G misinsertion preference of DNA polymerase ι opposite this lesion—coupled with efficient G-mispair extension—provides a defined system for studying the structural basis of polymerase-mediated mutagenesis. Unlike 5-hydroxycytosine (which is replicated with high fidelity) or 8-oxoguanine (which drives G→T transversions), this compound probes the specific Y-family polymerase mechanisms that generate GC→AT and GC→TA mutations [1].

Pharmaceutical Impurity Reference Standard for Fluorouracil Quality Control

Dihydropyrimidine-2,4,5(3H)-trione is formally designated as Fluorouracil EP Impurity B (and Fluorouracil USP Related Compound B). It can form stable base pairs with all four DNA bases and has been validated as an oxidative DNA damage biomarker in tissue-engineered skin models. Analytical laboratories performing fluorouracil impurity profiling require authenticated reference material of this specific compound, as its chromatographic and spectral properties are distinct from other fluorouracil-related impurities [1].

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